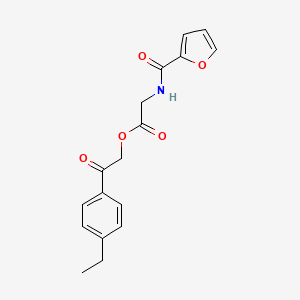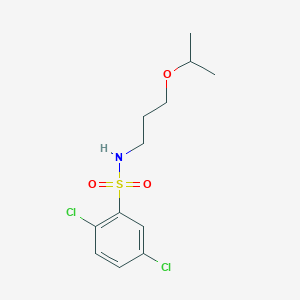
N-(sec-butyl)-4-methoxy-3-methylbenzamide
Übersicht
Beschreibung
N-(sec-butyl)-4-methoxy-3-methylbenzamide, commonly known as BML-210, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective antagonist of the cannabinoid type 2 (CB2) receptor, which is a G protein-coupled receptor that plays a crucial role in the immune system, inflammation, and pain perception. BML-210 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
BML-210 has been extensively studied for its potential therapeutic applications in various diseases. The N-(sec-butyl)-4-methoxy-3-methylbenzamide receptor is mainly expressed in immune cells, and its activation has been shown to have anti-inflammatory and immunomodulatory effects. Therefore, BML-210 has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, BML-210 has been shown to have anticancer properties by inhibiting the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. Moreover, BML-210 has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as autoimmune diseases such as lupus and type 1 diabetes.
Wirkmechanismus
BML-210 acts as a selective antagonist of the N-(sec-butyl)-4-methoxy-3-methylbenzamide receptor, which is mainly expressed in immune cells and has been shown to play a crucial role in inflammation and pain perception. The this compound receptor is activated by endocannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide, as well as by exogenous cannabinoids such as delta-9-tetrahydrocannabinol (THC). The activation of the this compound receptor has been shown to have anti-inflammatory and immunomodulatory effects by reducing the production of pro-inflammatory cytokines and chemokines, as well as by inhibiting the migration and activation of immune cells. BML-210 binds to the this compound receptor and prevents the activation of the receptor by endocannabinoids and exogenous cannabinoids, thereby reducing inflammation and pain perception.
Biochemical and Physiological Effects:
BML-210 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BML-210 inhibits the migration and activation of immune cells, including T cells, B cells, and macrophages, by blocking the activation of the this compound receptor. Additionally, BML-210 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and monocyte chemoattractant protein-1 (MCP-1), in various cell types. In vivo studies have demonstrated that BML-210 reduces inflammation and pain perception in animal models of inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
BML-210 has several advantages and limitations for lab experiments. One of the main advantages is its selectivity and potency as a N-(sec-butyl)-4-methoxy-3-methylbenzamide receptor antagonist, which allows for specific targeting of the this compound receptor without affecting other receptors. Additionally, BML-210 has been shown to be stable and soluble in various solvents, which facilitates its use in in vitro and in vivo experiments. However, one of the main limitations is the lack of a crystal structure of the this compound receptor, which hinders the development of more potent and selective this compound receptor antagonists. Additionally, BML-210 has been shown to have off-target effects on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which may complicate the interpretation of its effects in certain experiments.
Zukünftige Richtungen
BML-210 has several potential future directions for research. One direction is the development of more potent and selective N-(sec-butyl)-4-methoxy-3-methylbenzamide receptor antagonists based on the structure-activity relationship of BML-210. Additionally, the use of BML-210 in combination with other drugs or therapies may enhance its therapeutic efficacy in various diseases. Moreover, the elucidation of the crystal structure of the this compound receptor may facilitate the development of more potent and selective this compound receptor antagonists. Additionally, the investigation of the role of the this compound receptor in other diseases, such as infectious diseases and metabolic disorders, may provide new insights into the therapeutic potential of this compound receptor antagonists.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10(3)14-13(15)11-6-7-12(16-4)9(2)8-11/h6-8,10H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAXHNVRTZVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4726789.png)
![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,4-benzenediamine](/img/structure/B4726790.png)
![4-({[4-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B4726796.png)
![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)
![N-1-adamantyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726840.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)



